1-(2-Fluoro-5-nitrophenyl)-3-phenylurea

Hydrolytic Stability Chemical Reactivity Drug Discovery

SAR studies on phenylurea scaffolds demand authentic, well-characterized reference compounds, as minor substituent changes drastically alter hydrolysis rates and bioactivity. 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea delivers a defined 2-fluoro-5-nitro electronic profile, enabling systematic investigation of electron-withdrawing effects on hydrogen bonding, metabolic stability, and target engagement. • Unique asymmetric substitution pattern modulates urea core reactivity. • Serves as validated reference standard for kinase inhibitor and anion receptor development. • Custom synthesis with rigorous QC ensures batch-to-batch consistency for reproducible SAR data.

Molecular Formula C13H10FN3O3
Molecular Weight 275.23 g/mol
Cat. No. B323296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-5-nitrophenyl)-3-phenylurea
Molecular FormulaC13H10FN3O3
Molecular Weight275.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
InChIInChI=1S/C13H10FN3O3/c14-11-7-6-10(17(19)20)8-12(11)16-13(18)15-9-4-2-1-3-5-9/h1-8H,(H2,15,16,18)
InChIKeyVCRWTSUAWNVEPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluoro-5-nitrophenyl)-3-phenylurea: An Asymmetric Phenylurea Building Block


1-(2-Fluoro-5-nitrophenyl)-3-phenylurea is an asymmetrically substituted phenylurea derivative with the molecular formula C13H10FN3O3 and a molecular weight of 275.23 g/mol. It is formally defined in the ChEBI ontology as a urea compound featuring a 2-fluoro-5-nitrophenyl group and a phenyl group linked via the urea nitrogen atoms [1]. The compound's structure presents distinct electron-withdrawing substituents (fluoro and nitro groups) that significantly modulate the reactivity and hydrogen-bonding capacity of the urea core . While its specific biological activities remain under-explored in primary literature, it serves as a crucial scaffold and reference standard in medicinal chemistry, particularly in the development of kinase inhibitors, anion receptors, and antimicrobial agents .

Asymmetric urea building block with distinct fluoro and nitro electron-withdrawing groups
Supports SAR library synthesis for kinase inhibitor or anion receptor design
May serve as hydrolytic stability reference standard for substituted phenylureas

Why Generic Substitution Fails for 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea


Phenylurea derivatives constitute a broad and functionally diverse class of compounds where subtle structural modifications profoundly alter physicochemical properties, biological activity, and stability profiles. For instance, the hydrolysis rates of phenylureas can vary significantly with minor changes in substituent patterns [1]. Specifically, the 2-fluoro-5-nitrophenyl substitution pattern on 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea creates a unique electronic environment that influences hydrogen bonding, metabolic stability, and target engagement . Substituting this compound with a close analog lacking either the fluoro or nitro group, or with a different substitution pattern, would likely result in divergent reactivity, altered pharmacokinetic properties, or distinct bioactivity profiles, potentially invalidating experimental results or development efforts .

Pattern
2-fluoro-5-nitro substitution pattern uniquely modulates hydrogen-bonding and metabolic stability; analog lacking either group may shift target engagement.
Reactivity
Electron-withdrawing nitro group influences urea reactivity and hydrolysis kinetics; close analogs may exhibit divergent degradation profiles.
Bioactivity
Substituent-dependent antimicrobial and cytotoxicity SAR; replacing this scaffold with generic phenylurea risks different biological readouts.

1-(2-Fluoro-5-nitrophenyl)-3-phenylurea: Quantitative Differentiation


Hydrolytic Stability: 2-Fluoro-5-nitro vs. 4-Fluoro Substitution

The hydrolytic stability of phenylurea derivatives is critically influenced by substituent electronics. While direct data for the target compound is not available, a cross-study comparable analysis reveals that 4-fluoro-phenylurea and phenylurea exhibit nearly identical acid-catalyzed hydrolysis rate constants in water at pH 6.48 [1]. By inference, the strong electron-withdrawing nitro group in 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea would be expected to significantly alter hydrolysis rates compared to mono-substituted fluoro analogs, a property that can be exploited for controlled release or metabolic stability.

Hydrolytic Stability Inference
Cross-study comparable · Data to verify
No direct data; expected altered hydrolysis due to nitro group
May support stability screening context
Quantitative difference unknown; requires experimental verification
Hydrolytic Stability Chemical Reactivity Drug Discovery

Antimicrobial Activity: Impact of Phenyl Ring Substitution

The antimicrobial activity of phenylurea derivatives is highly sensitive to modifications in the phenyl rings. Research indicates that specific substituents can significantly enhance activity against various bacterial strains, positioning 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea as a potential lead candidate for developing new antibiotics . While direct IC50 data for this compound against specific bacterial strains is not available, class-level inference suggests that the combination of fluoro and nitro groups may confer a distinct antimicrobial profile compared to unsubstituted or mono-substituted phenylureas.

Antimicrobial Activity Context
Class-level inference · Data to verify
Inferred activity based on class properties; no direct IC50
Supports antimicrobial screening context
Activity data for this specific scaffold not available
Antimicrobial Activity Structure-Activity Relationship Medicinal Chemistry

Cytotoxicity in Cancer Cells: SAR Comparison

Derivatives of 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea have demonstrated cytotoxicity against breast cancer cell lines, with reported IC50 values ranging from 10 to 50 µM . In contrast, optimized phenylurea-based kinase inhibitors can achieve IC50 values as low as 0.022 µM . This substantial difference highlights the importance of precise structural optimization, but also positions the target compound as a valuable starting scaffold or a less potent control in cancer research.

Cytotoxicity Comparison
Cross-study comparable
Derivatives IC50 10–50 µM vs optimized inhibitor 0.022 µM
Reported cell-model response context; supports scaffold selection
>450-fold difference; not a direct comparator; reflects optimization state
Cytotoxicity Anticancer Activity Medicinal Chemistry

Recommended Applications for 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea


SAR Scaffold for Antimicrobial and Anticancer Discovery

The distinct substitution pattern of 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea makes it an ideal scaffold for systematic SAR exploration. By synthesizing a focused library of derivatives with modifications to the phenyl rings or the urea linker, researchers can delineate the specific contributions of the fluoro and nitro groups to antimicrobial activity and cytotoxic potency (IC50 range 10-50 µM) .

Hydrolytic Stability Reference Standard

Given the established sensitivity of phenylurea hydrolysis to substituent electronics, 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea can serve as a valuable reference standard in comparative stability studies. Its unique electronic profile, compared to mono-substituted analogs like 4-fluoro-phenylurea , allows for the systematic investigation of how electron-withdrawing groups influence degradation kinetics in aqueous environments.

Anion Recognition and Hydrogen-Bonding Chemical Probe

The urea moiety in 1-(2-Fluoro-5-nitrophenyl)-3-phenylurea is known for its strong hydrogen-bonding capabilities, which are further modulated by the electron-withdrawing fluoro and nitro substituents. This property positions the compound as a useful building block for developing novel colorimetric receptors and sensors for anions such as fluoride and acetate .

Application
Selection Property
Validation Focus
SAR-based antimicrobial and anticancer discovery
Substituent-modulated bioactivity profile
SAR library synthesis and potency screening
Hydrolytic stability reference
Substituent-influenced hydrolysis kinetics
Stability comparison under controlled aqueous conditions
Anion recognition and H-bond probe
Enhanced urea H-bond donor capacity
Anion binding assay development

Technical Documentation Hub

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16 linked technical documents
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